N-(4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring:
- A 4-methoxyphenyl group attached to the acetamide nitrogen, which may enhance lipophilicity and influence receptor binding.
- A thiophen-2-ylmethyl substituent, contributing sulfur-based electronic effects and heterocyclic diversity.
While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive acetamides reported in anticancer, anti-inflammatory, and enzyme inhibition studies .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-24(31(27,28)16-14-19-7-4-3-5-8-19)18-23(26)25(17-22-9-6-15-30-22)20-10-12-21(29-2)13-11-20/h3-16H,17-18H2,1-2H3/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKLFBFGVYQSNM-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC1=CC=CS1)C2=CC=C(C=C2)OC)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)N(CC1=CC=CS1)C2=CC=C(C=C2)OC)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Methoxyphenyl Intermediate: Starting with 4-methoxyaniline, the compound is reacted with acetic anhydride to form N-(4-methoxyphenyl)acetamide.
Sulfonylation: The intermediate is then subjected to sulfonylation using methyl sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylamino derivative.
Vinylation: The sulfonylamino derivative undergoes a Heck reaction with styrene to introduce the phenylethenyl group.
Thienylmethylation: Finally, the compound is reacted with thiophen-2-ylmethyl bromide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonylamino group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and sulfonylamino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Catalysts: Palladium on carbon (for Heck reaction).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide can be used as a building block for more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the materials science field, this compound could be used in the design of novel materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The phenylethenyl and sulfonylamino groups could play crucial roles in these interactions, potentially affecting signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Acetamides
Sulfonamide groups are critical for enzyme inhibition (e.g., matrix metalloproteinases (MMPs) or carbonic anhydrases). Key comparisons:
Key Insights :
- The target compound’s styryl sulfonamide may enhance rigidity and binding specificity compared to simpler sulfonamide derivatives .
Thiophene-Substituted Acetamides
Thiophene rings modulate pharmacokinetics and receptor interactions:
Key Insights :
- Thiophen-2-ylmethyl groups in the target compound may improve blood-brain barrier penetration compared to simpler thiophenyl derivatives .
- Unlike flavoring agents (e.g., ), the target’s sulfonamide and styryl groups likely redirect it toward therapeutic applications.
4-Methoxyphenyl Derivatives
The 4-methoxyphenyl group enhances solubility and binding in aryl-acetamides:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
